- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural ProductsChemistry - A European Journal, 2021, 27(48), 12410-12421,
Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride structure
Nom du produit:Phenylsulfenyl Chloride
Phenylsulfenyl Chloride Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- Piscine à noyau: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- La clé Inchi: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- Sourire: ClSC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 143.98000
- Masse isotopique unique: 143.9800490g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 1
- Complexité: 59.5
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 25.3Ų
- Le xlogp3: 2.8
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Liquide huileux absorbant l'humidité rouge foncé
- Dense: 1.25
- Point de fusion: 44 °C
- Point d'ébullition: 262 ºC
- Point d'éclair: 110 ºC
- Le PSA: 25.30000
- Le LogP: 2.93250
Phenylsulfenyl Chloride Informations de sécurité
Phenylsulfenyl Chloride Données douanières
- Code HS:2930909090
- Données douanières:
Code douanier chinois:
2930909090Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
Phenylsulfenyl Chloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 | |
Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
Aaron | AR00GV6N-100g |
Phenylsulfenylchloride |
931-59-9 | 98% | 100g |
$248.00 | 2025-02-10 | |
TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
TRC | P296045-25mg |
Phenylsulfenyl Chloride |
931-59-9 | 25mg |
$115.00 | 2023-05-17 |
Phenylsulfenyl Chloride Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt
Référence
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)Journal of Organic Chemistry, 2008, 73(24), 9627-9632,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Chlorine
Référence
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivativesCanadian Journal of Chemistry, 1980, 58(22), 2329-39,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Référence
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl DisulfidesJournal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ; 3 h, < 20 °C; 2 - 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation and characterization of o- or p-phenylthio substituted phenol compoundsQingdao Keji Daxue Xuebao, 2010, 31(3), 231-233,
Synthetic Routes 6
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Référence
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthaseBioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
Référence
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivatorsJournal of the American Chemical Society, 2017, 139(40), 14077-14089,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sulfuryl chloride
Référence
- Benzenesulfenyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14,
Synthetic Routes 13
Conditions de réaction
Référence
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenatesPhosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Référence
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl ChloridesChemistry - An Asian Journal, 2014, 9(1), 58-62,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
Référence
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures1998, , ,,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Référence
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Référence
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of NucleophilesOrganic Letters, 2019, 21(5), 1484-1487,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
Référence
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of OxindolesOrganic Letters, 2011, 13(5), 1210-1213,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled
Référence
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Chlorine
Référence
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chloridesJournal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40,
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride Littérature connexe
-
1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
-
2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
-
3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
-
4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
-
5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
931-59-9 (Phenylsulfenyl Chloride) Produits connexes
- 35946-91-9(2,5-Diisopropylphenol)
- 1804041-19-7(2-Bromo-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-1-one)
- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)
- 26159-34-2(Naproxen sodium)
- 2034580-36-2(N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,3-benzothiazole-6-carboxamide)
- 1218607-05-6(2-(2-chloropyridin-4-yl)formamido-N-ethylpropanamide)
- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
- 1489634-49-2(3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one)
- 1596367-55-3(1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one)
- 35482-91-8(3-O-trans-Cumaroylmaslininsaeure)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
